![molecular formula C23H15BrN4O2 B2823365 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-13-9](/img/structure/B2823365.png)

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

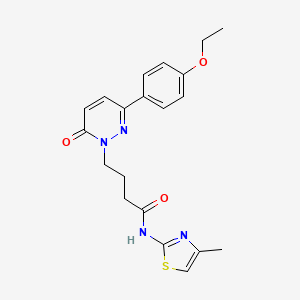

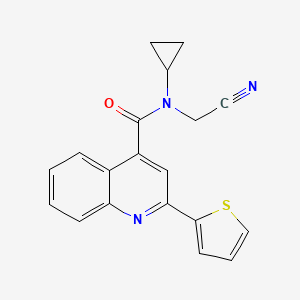

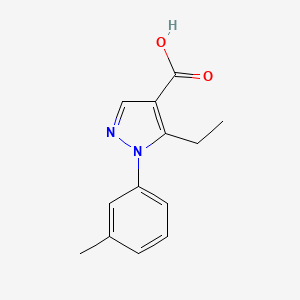

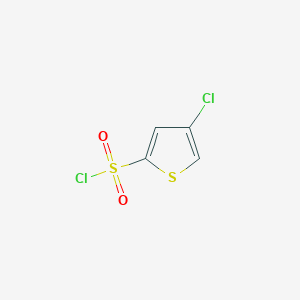

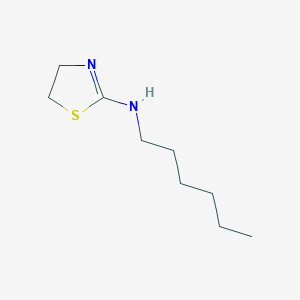

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The presence of the oxadiazole and phthalazinone rings in the compound suggests it may have planar sections, which could lead to interesting stacking behavior in the solid state . The bromine atom is a heavy atom that could be involved in halogen bonding interactions .Chemical Reactions Analysis

The compound contains several reactive sites. The bromine could be displaced in a nucleophilic aromatic substitution reaction. The oxadiazole ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups .Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized phthalazinone derivatives to explore their antimicrobial properties. For example, derivatives have been created with the intent of studying their antimicrobial activity against various bacterial and fungal strains. Some compounds exhibited significant antimicrobial activities, highlighting their potential in addressing microbial resistance and infection treatment strategies.

- El-Hashash et al. (2012) synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-phthalazine derivatives to study their antimicrobial activity (El-Hashash et al., 2012).

- Sridhara et al. (2010) designed and synthesized new 2-substituted phthalazin-1(2H)-one derivatives, showing antimicrobial activity against various bacterial and fungi strains (Sridhara et al., 2010).

Anticancer and Anti-proliferative Activities

Research on phthalazinone derivatives has also extended to evaluating their anticancer and anti-proliferative activities. These studies investigate the potential mechanisms through which these compounds could inhibit cancer cell growth, providing a foundation for future cancer therapeutics development.

- Hekal et al. (2020) reported on the synthesis and biological evaluation of novel 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, demonstrating significant anti-proliferative activity against liver and breast cancer cell lines without affecting normal fibroblasts. This study suggests potential mechanisms of action, including cell cycle arrest and apoptosis induction, supported by molecular docking studies (Hekal et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSNHDRUTTYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)

![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)